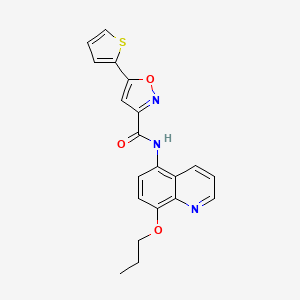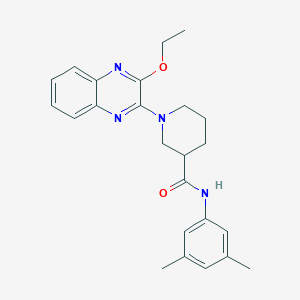![molecular formula C19H19N3O3 B11300842 N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11300842.png)
N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides It features a benzyl group attached to an acetamide moiety, which is further connected to a phenoxy group substituted with an ethyl-1,2,4-oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: The oxadiazole ring is then linked to a phenol derivative through nucleophilic substitution.
Formation of the acetamide linkage: The phenoxy compound is reacted with chloroacetamide in the presence of a base to form the acetamide linkage.
Benzylation: Finally, the acetamide is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the conditions and reagents used.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find use in the synthesis of advanced polymers or as a precursor for other valuable chemical entities.
作用機序
The mechanism by which N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Receptor Binding: It may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, receptors in the central nervous system, and proteins involved in cell signaling.
類似化合物との比較
- N-benzyl-2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide
- N-benzyl-2-[3-(5-ethyl-1,2,4-thiadiazol-3-yl)phenoxy]acetamide
- N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]propionamide
Comparison:
- Structural Differences: The presence of different substituents on the oxadiazole ring or variations in the acetamide linkage can significantly alter the compound’s properties.
- Unique Features: N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide’s unique combination of functional groups may confer specific advantages in terms of binding affinity, stability, and reactivity.
- Applications: While similar compounds may share some applications, the specific structure of this compound may make it more suitable for certain uses, such as targeting specific enzymes or receptors.
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-benzyl-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-2-18-21-19(22-25-18)15-9-6-10-16(11-15)24-13-17(23)20-12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
InChIキー |
LZGKXUYLAZZDQV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[3-(trifluoromethyl)benzyl]sulfanyl}-7H-purine](/img/structure/B11300767.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11300772.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11300778.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methylbenzamide](/img/structure/B11300781.png)
![3-(4-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11300788.png)
![N-(2,4-dimethylphenyl)-2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11300795.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11300803.png)
![N-cyclopentyl-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11300806.png)
![N-(4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11300815.png)
![3,7,7-trimethyl-4-(2-methylphenyl)-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11300816.png)


![5-amino-1-[4-(dimethylamino)phenyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11300828.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11300836.png)
